molecular formula C20H17FN6O3S B2922195 4-(2-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 2034341-03-0

4-(2-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2922195
CAS RN: 2034341-03-0
M. Wt: 440.45
InChI Key: LWXUGZPCZPUAQX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several notable functional groups and structural features. It includes a benzenesulfonamide moiety, a pyrimidine ring, an oxadiazole ring, and a fluorophenyl group. These components are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be quite complex. It would have a combination of aromatic rings (benzene and pyrimidine), a heterocycle (oxadiazole), and various functional groups including an amine, an ether, and a sulfonamide. These groups could potentially allow for a variety of interactions in biological systems .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s challenging to provide a detailed chemical reactions analysis. The compound’s reactivity would depend on the specific conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of both polar (sulfonamide, amine) and nonpolar (aromatic rings, alkyl chains) regions could give the compound amphiphilic properties. The fluorine atom might influence the compound’s lipophilicity and metabolic stability .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds: Research by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of similar compounds with antimicrobial activities against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Antitumor Activity

  • Novel Antitumor Acetamide, Pyrrole, Pyrrolopyrimidine, Thiocyanate, Hydrazone, Pyrazole, Isothiocyanate and Thiophene Derivatives: Alqasoumi et al. (2009) synthesized and evaluated the antitumor activity of similar derivatives, finding compound 4 to be more effective than doxorubicin, a reference drug (Alqasoumi et al., 2009).

Anti-HIV Activity

  • Synthesis, Antimicrobial and Anti‐HIV Activity of Some Novel Benzenesulfonamides: Iqbal et al. (2006) synthesized benzenesulfonamides with anti-HIV activity. This study highlights the potential of similar compounds in combating HIV (Iqbal et al., 2006).

Carbonic Anhydrase Inhibitors

  • Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides: Gul et al. (2016) explored similar compounds for their potential as carbonic anhydrase inhibitors, a crucial aspect for tumor-specificity and cytotoxic activities (Gul et al., 2016).

Antioxidant, Anticancer and Anti-HCV Agents

  • Synthesis and Characterization of Celecoxib Derivatives: Küçükgüzel et al. (2013) synthesized derivatives with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

Antitumor and Antibacterial Agents

  • 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides: Kumar et al. (2014) synthesized and evaluated similar derivatives for in vitro antimicrobial and anticancer activities (Kumar et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Given the structural features present, it could potentially interact with a variety of enzymes or receptors. For example, sulfonamides are often used as enzyme inhibitors, while aromatic rings and amines can participate in a variety of non-covalent interactions with biological targets .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile. This could potentially lead to the development of new pharmaceuticals or other applications .

properties

IUPAC Name

4-[2-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O3S/c21-17-4-2-1-3-15(17)19-26-20(30-27-19)16-11-23-12-25-18(16)24-10-9-13-5-7-14(8-6-13)31(22,28)29/h1-8,11-12H,9-10H2,(H2,22,28,29)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXUGZPCZPUAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NCCC4=CC=C(C=C4)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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